5-Bromo-2-methyl-1H-tetrazole
Description
Significance of Tetrazole Heterocycles in Modern Organic Chemistry
Tetrazoles, a class of five-membered heterocyclic compounds containing four nitrogen atoms, have emerged as a cornerstone in various branches of chemistry. numberanalytics.combohrium.com Their unique structure, which is not found in nature, imparts a range of valuable physical and chemical properties. bohrium.com One of the most significant roles of the tetrazole moiety in medicinal chemistry is its function as a bioisostere for carboxylic acids. numberanalytics.comacs.orgbohrium.combohrium.com Tetrazoles exhibit similar acidity and planarity to carboxylic acids at physiological pH but offer enhanced metabolic stability and greater lipophilicity, making them attractive for drug design. acs.orgbohrium.combohrium.com
The applications of tetrazole derivatives are extensive, spanning medicinal chemistry, coordination chemistry, materials science, and even the development of high-energy materials like rocket propellants. bohrium.comacs.orgresearchgate.net In the pharmaceutical realm, numerous FDA-approved drugs incorporate the tetrazole ring, and these compounds have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. acs.orgbohrium.comresearchgate.netresearchgate.net The high nitrogen content and unique electronic environment of the tetrazole ring influence its reactivity, allowing it to participate in various chemical reactions crucial for synthesizing complex molecules. numberanalytics.com
Strategic Importance of Brominated Tetrazoles in Advanced Organic Transformations
The introduction of a bromine atom onto the tetrazole ring, as seen in brominated tetrazoles, significantly enhances the synthetic utility of this heterocycle. The bromine atom serves as a versatile functional handle, particularly for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions. This strategic placement allows for the facile introduction of a wide array of aryl, heteroaryl, and vinyl groups.
Brominated tetrazoles are valuable substrates in numerous well-established organic transformations. They readily participate in Suzuki-Miyaura coupling reactions with various boronic acids to produce 1,5-diaryltetrazoles and other substituted derivatives. nih.govresearchgate.netacs.orgnih.gov Similarly, they are effective coupling partners in Stille reactions, reacting with organostannanes to yield complex tetrazole-containing structures. researchgate.netresearchgate.netorganic-chemistry.org The reactivity of the C-Br bond also extends to other transformations like the Heck reaction, further broadening the scope of accessible molecular architectures. beilstein-journals.orgnih.gov The presence of the bromine atom provides a reliable and efficient route for elaborating the tetrazole core, making brominated tetrazoles key building blocks in the modular synthesis of complex organic molecules for pharmaceutical and materials science applications. nih.gov
Research Trajectory and Key Objectives for 5-Bromo-2-methyl-1H-tetrazole Investigations
Research involving this compound is primarily driven by its utility as a versatile synthetic intermediate. The key objectives of investigations into this compound center on leveraging its specific structural features—the reactive bromine at the 5-position and the methyl group at the 2-position—for the construction of more complex, high-value molecules.
A major focus is its application as a precursor in the synthesis of functionalized tetrazoles. The bromine atom allows for predictable and efficient modification via cross-coupling reactions, enabling the systematic development of libraries of compounds for screening in drug discovery programs. For instance, it serves as a starting material for creating 1,5-disubstituted tetrazoles, which are investigated for their potential as enzyme inhibitors or receptor ligands. The methyl group at the N-2 position provides stability and influences the compound's solubility and binding interactions with biological targets. The overarching goal is to use this compound as a reliable building block for the modular synthesis of novel tetrazolyl-containing compounds with tailored properties for applications in medicinal chemistry and materials science. acs.orgbeilstein-journals.org
Chemical and Physical Properties of this compound
Below is a table summarizing the key properties of this compound.
| Property | Value | Source |
| CAS Number | 16681-80-4 | cymitquimica.comnih.gov |
| Molecular Formula | C₂H₃BrN₄ | cymitquimica.comnih.gov |
| Molecular Weight | 162.98 g/mol | cymitquimica.comnih.gov |
| IUPAC Name | 5-bromo-2-methyltetrazole | nih.gov |
| Synonyms | 5-bromo-2-methyltetrazole, 5-bromo-2-methyl-2H-tetrazole | cymitquimica.com |
| Appearance | Liquid | cymitquimica.com |
| InChI Key | FTCJTCRPKDANII-UHFFFAOYSA-N | cymitquimica.com |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methyltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrN4/c1-7-5-2(3)4-6-7/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCJTCRPKDANII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16681-80-4 | |
| Record name | 5-bromo-2-methyl-2H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Spectroscopic and Crystallographic Characterization of 5 Bromo 2 Methyl 1h Tetrazole Analogs
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in confirming the chemical structure of 5-Bromo-2-methyl-1H-tetrazole and related compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer detailed insights into the molecular framework.
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For 5-substituted 1H-tetrazoles, ¹H and ¹³C NMR provide characteristic chemical shifts that aid in structural confirmation.
¹H NMR Spectroscopy: In the ¹H NMR spectra of 5-substituted 1H-tetrazoles, the proton of the N-H group typically appears as a broad singlet in the downfield region, often around 16-17 ppm, when DMSO-d₆ is used as the solvent. rsc.org For N-methylated analogs, the methyl protons exhibit a singlet at a characteristic chemical shift. For instance, in 5-(p-Tolyl)-1H-tetrazole, the methyl protons appear at 2.32 ppm. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectra of 5-substituted 1H-tetrazoles show a characteristic resonance for the carbon atom of the tetrazole ring (C5). This peak typically appears in the range of 155-165 ppm. rsc.org For example, the C5 carbon in 5-(p-Tolyl)-1H-tetrazole resonates at 155.58 ppm. rsc.org The methyl carbon in N-methylated tetrazoles will also have a distinct chemical shift.
Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy: HMBC is a two-dimensional NMR technique that is invaluable for establishing connectivity within a molecule by showing correlations between protons and carbons that are separated by two or three bonds. In the context of this compound, an HMBC experiment would be expected to show a correlation between the protons of the methyl group and the C5 carbon of the tetrazole ring, unequivocally confirming the position of the methyl group.
| Compound | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
|---|---|---|
| 5-(p-Tolyl)-1H-tetrazole | 16.67 (1H, br, NH), 7.85 (2H, d), 7.34 (2H, d), 2.32 (3H, s, CH₃) | 155.58 (C5), 141.75, 130.47, 127.42, 121.90, 21.55 (CH₃) |
| 5-(4-Chlorophenyl)-1H-tetrazole | 16.81 (1H, br, NH), 8.00 (2H, d), 7.61 (2H, d) | 154.96 (C5), 135.82, 129.43, 128.61, 123.27 |
| 5-(4-Bromophenyl)-1H-tetrazole | 16.96 (1H, br, NH), 7.93 (2H, d), 7.77 (2H, d) | 155.11 (C5), 132.43, 128.83, 124.58, 123.45 |
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For tetrazole derivatives, the FT-IR spectra exhibit characteristic absorption bands. The N-H stretching vibration in 1H-tetrazoles is typically observed in the region of 3000-3500 cm⁻¹. The C=N and N=N stretching vibrations of the tetrazole ring give rise to absorptions in the fingerprint region, generally between 1400 and 1600 cm⁻¹. rsc.org
| Compound | FT-IR (cm⁻¹) |
|---|---|
| 5-(p-Tolyl)-1H-tetrazole | 2917, 2849, 1866, 1609, 1159, 985, 818, 736 |
| 5-(4-Chlorophenyl)-1H-tetrazole | 2696, 1650, 1349, 1083, 822 |
| 5-(4-Bromophenyl)-1H-tetrazole | 2919, 2849, 1721, 1595, 1046, 1010, 822, 734 |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₂H₃BrN₄, the expected monoisotopic mass would be calculated with high precision. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity. This isotopic signature is a definitive confirmation of the presence of a bromine atom in the molecule.
Solid-State Structural Elucidation
The precise three-dimensional arrangement of atoms and molecules in the solid state is determined using X-ray crystallography. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions.
In the crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, the tetrazole ring is planar. The bond lengths within the tetrazole ring are consistent with delocalized bonding. The C-Br bond length is also within the expected range for a bromine atom attached to an sp²-hybridized carbon.
| Parameter | 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Acam (no. 64) |
| a (Å) | 12.3735(8) |
| b (Å) | 20.8690(11) |
| c (Å) | 6.8385(6) |
| V (ų) | 1765.9(2) |
Data from the crystallographic study of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine. researchgate.net
The packing of molecules in a crystal lattice is governed by various intermolecular interactions. In the case of tetrazole derivatives, hydrogen bonding and π-π stacking are common and significant interactions. For 1H-tetrazoles, the N-H group can act as a hydrogen bond donor, while the nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors.
In the crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, π-π stacking interactions are observed. researchgate.net These interactions occur between the aromatic pyridine (B92270) and tetrazole rings of adjacent molecules, contributing to the stability of the crystal lattice. The study of these non-covalent interactions is crucial for understanding the solid-state properties of these compounds. The analysis of intermolecular contacts through techniques like Hirshfeld surface analysis can provide quantitative insights into the nature and extent of these interactions. najah.edu
Thermal and Morphological Analysis
Thermogravimetric analysis is a critical technique for assessing the thermal stability of chemical compounds by measuring the change in mass as a function of temperature. For tetrazole derivatives, TGA is instrumental in determining decomposition temperatures, which is particularly important for energetic materials and for understanding the stability of these heterocyclic systems.
While specific TGA data for this compound is not available, studies on analogous energetic tetrazole compounds demonstrate that their thermal stability is highly influenced by the nature and position of substituents on the tetrazole ring. For instance, the introduction of different functional groups can either stabilize or destabilize the molecule, leading to variations in the onset temperature of decomposition. The decomposition of tetrazoles typically involves the extrusion of molecular nitrogen (N₂), a process that results in a significant mass loss detectable by TGA. The analysis of the resulting TGA curve provides crucial information about the decomposition pathway and the thermal robustness of the material.
Table 1: Representative Thermal Decomposition Data for Energetic Tetrazole Compounds
| Compound/Analog Family | Onset Decomposition Temp. (°C) | Key Observations |
| N-rich energetic materials (triazole–tetrazole system) | ~302 | High stability attributed to large conjugated systems and extensive hydrogen bonding. spectrabase.com |
| Tetrazolinyl Radicals | 269 | Exhibits outstanding thermal stability for an open-shell organic molecule. rsc.org |
| 5-Aminotetrazole-based homopolymer | 243 | Decomposition occurs in a single stage related to the tetrazole moieties. chemicalbook.com |
Note: The data presented in this table is for analogous or related tetrazole structures and not for this compound itself. It serves to illustrate the typical range of thermal stabilities observed in this class of compounds.
Scanning Electron Microscopy is a powerful technique for visualizing the surface topography, morphology, and particle size of solid materials. In the context of energetic materials and pharmaceutical compounds, these characteristics are vital as they can influence properties such as detonation sensitivity, dissolution rate, and bioavailability.
Specific SEM images for this compound could not be located. However, research on other substituted tetrazoles has utilized SEM to characterize their crystalline nature. For example, in the synthesis of 5-substituted 1H-tetrazoles using a nano-catalyst, SEM was employed to determine the particle size of the catalyst, which was found to be in the range of 37–41 nm. bldpharm.com For crystalline tetrazole derivatives, SEM imaging would typically reveal details about the crystal habit (e.g., needles, plates, prisms), surface texture, and the presence of any agglomeration or defects. This information is complementary to single-crystal X-ray diffraction, providing a more complete picture of the solid-state structure of the compound.
Chemical Reactivity and Mechanistic Aspects of 5 Bromo 2 Methyl 1h Tetrazole
Nucleophilic Substitution Reactions on Brominated Tetrazole Rings
The bromine atom at the C5 position of the tetrazole ring significantly influences its reactivity, primarily by serving as a good leaving group in nucleophilic substitution reactions. This characteristic is pivotal for the functionalization of the tetrazole ring. The electron-withdrawing nature of the tetrazole ring itself, combined with the presence of the bromine atom, makes the C5 carbon atom electrophilic and susceptible to attack by nucleophiles.
Research into related heterocyclic systems, such as 8-aminoquinolines, has shown that bromination at the C5 position can be achieved selectively. nih.govbeilstein-journals.orgrsc.org These studies often employ copper-based catalysts to facilitate the C-H bromination, highlighting the importance of activating the C5 position for subsequent reactions. nih.govbeilstein-journals.orgrsc.org The reactivity of the C5-bromo substituent is analogous to that observed in other brominated heteroaromatics, where the carbon-bromine bond can be cleaved to form new carbon-carbon or carbon-heteroatom bonds. nih.gov
The general mechanism for nucleophilic aromatic substitution (SNAr) on such electron-deficient rings involves the attack of a nucleophile to form a Meisenheimer-like intermediate, followed by the departure of the bromide ion. The stability of the tetrazole ring system helps to accommodate the negative charge in the intermediate, thus facilitating the substitution process.
Table 4.1.1: Factors Influencing C5 Reactivity in Brominated Tetrazoles
| Factor | Influence on C5 Reactivity |
| Electronegativity of Bromine | Increases the electrophilicity of the C5 carbon, making it more susceptible to nucleophilic attack. |
| Leaving Group Ability | The bromide ion is a good leaving group, facilitating the completion of the substitution reaction. |
| Electron-Withdrawing Nature of Tetrazole Ring | Stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack. |
| Steric Hindrance | Substituents on the tetrazole ring or the nucleophile can sterically hinder the approach to the C5 carbon. |
The position of the methyl group on the tetrazole ring, whether at the N1 or N2 position, has a discernible effect on the reactivity of the C5-bromo substituent. This difference arises from the distinct electronic environments of the two isomers. While specific comparative studies on the nucleophilic substitution reactivity of 5-bromo-1-methyl-1H-tetrazole versus 5-bromo-2-methyl-1H-tetrazole are not extensively detailed in the provided search results, general principles of heterocyclic chemistry and studies on related systems allow for a reasoned comparison.
In general, the electronic influence of the N-methyl group can affect the electron density distribution within the tetrazole ring. This, in turn, can modulate the electrophilicity of the C5 carbon and the stability of the reaction intermediates. Studies on the reactivity of substituted cyclopropenes with tetrazines have shown that substituent positions can dramatically affect reaction rates, indicating that isomeric differences are crucial in heterocyclic reactions. nih.gov
It is plausible that the 2-methyl isomer may exhibit different reactivity compared to the 1-methyl isomer due to variations in dipole moment, steric accessibility of the C5 position, and the stability of the transition state during nucleophilic attack. Further empirical data from direct comparative studies would be necessary to definitively quantify the reactivity differences between these two specific isomers in nucleophilic substitution reactions.
Reactions Involving Organometallic Reagents and Intermediates
The generation of lithiated tetrazole species through halogen-metal exchange or direct deprotonation opens up a wide array of synthetic possibilities. The reaction of this compound with a strong organolithium reagent, such as n-butyllithium, would be expected to generate 2-methyl-5-lithio-1H-tetrazole. This organolithium intermediate is a potent nucleophile and can react with a variety of electrophiles to introduce new functional groups at the C5 position.
The Complex Induced Proximity Effect (CIPE) is a key concept in understanding the regioselectivity of lithiation reactions, especially in molecules with coordinating functional groups. benthamopenarchives.com While the methyl group in this compound is not a strong directing group, the nitrogen atoms of the tetrazole ring can coordinate with the lithium cation, influencing the reactivity of the lithiated species.
The reaction of lithiated amides with various electrophiles has been shown to be highly dependent on the nature of the electrophile, leading to substitution at different positions. mdpi.com Similarly, the reaction of lithiated 2-methyl-1H-tetrazole with electrophiles would be expected to yield a range of C5-substituted products.
Table 4.2.1: Potential Reactions of Lithiated 2-Methyl-1H-tetrazole with Electrophiles
| Electrophile | Expected Product (at C5) |
| Alkyl halides (R-X) | Alkyl group (R) |
| Aldehydes/Ketones (RCHO/RCOR') | Hydroxyalkyl group (CHR(OH)/CR(OH)R') |
| Carbon dioxide (CO2) | Carboxylic acid group (COOH) |
| Isocyanates (R-NCO) | Amide group (CONHR) |
| Disulfides (RSSR) | Thioether group (SR) |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations. fiveable.me The Suzuki-Miyaura coupling, in particular, is widely used for the formation of biaryl structures and involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com
The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com
The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and heteroaryl groups at the C5 position of the 2-methyl-1H-tetrazole ring. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. organic-synthesis.comnih.gov For instance, catalysts like Pd(dppf)Cl2 are often effective for coupling reactions involving heteroaryl halides. nih.gov
Table 4.2.2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Example | Role |
| Palladium Catalyst | Pd(PPh3)4, PdCl2(dppf) organic-synthesis.comtcichemicals.com | Facilitates the cross-coupling reaction. |
| Organoboron Reagent | Arylboronic acid, Arylboronic ester | Source of the aryl group to be coupled. |
| Base | K2CO3, Na2CO3, CsF organic-synthesis.comnih.gov | Activates the organoboron reagent for transmetalation. |
| Solvent | Toluene, Dioxane, THF, DMF yonedalabs.comorganic-synthesis.com | Solubilizes reactants and influences reaction rate. |
| Ligand | Triphenylphosphine (PPh3), dppf | Stabilizes the palladium catalyst and modulates its reactivity. rsc.org |
Cycloaddition, Rearrangement, and Fragmentation Processes
While the primary reactivity of this compound is centered around nucleophilic substitution and organometallic cross-coupling at the C5 position, the tetrazole ring itself can participate in other types of reactions under specific conditions.
Cycloaddition Reactions: Tetrazoles can undergo [3+2] cycloaddition reactions, although this is more commonly associated with the formation of the tetrazole ring from nitriles and azides. mdpi.com The participation of a substituted tetrazole like this compound as a dipole in cycloaddition reactions is less common but could potentially occur under thermal or photochemical conditions, leading to the formation of more complex heterocyclic systems. fiveable.me For instance, 1,2,4,5-tetrazines are known to undergo [4+2] cycloaddition reactions, and while tetrazoles have a different ring system, the high nitrogen content suggests a potential for related reactivity. nih.gov
Rearrangement and Fragmentation Processes: Tetrazoles are known to undergo thermal or photochemical rearrangements and fragmentations. A common fragmentation pathway for 1,5-disubstituted tetrazoles involves the extrusion of a molecule of nitrogen (N2). nih.gov This process can lead to the formation of various reactive intermediates, such as carbenes or nitrilimines, which can then undergo further reactions.
Upon electron impact in mass spectrometry, 5-substituted-1-aryl-tetrazoles have been shown to fragment through several pathways, including the loss of N2, cleavage of the substituent at C5, and ring-opening. nih.gov While this is an observation under high-energy conditions, it provides insight into the potential bond cleavages that could occur under other energetic stimuli. The specific fragmentation pathways for this compound would depend on the reaction conditions but could plausibly involve the loss of N2 or the cleavage of the C-Br or C-N bonds.
Intramolecular Cyclization to Form Fused Heterocyclic Systems
The presence of a bromine atom at the C5 position of the tetrazole ring is a key feature that enables its use in the synthesis of more complex molecular architectures. The C-Br bond can be activated, typically with a metal catalyst, to participate in cross-coupling reactions, which serves as a foundation for designing intramolecular cyclization pathways to build fused heterocyclic systems.
While direct intramolecular cyclization of this compound requires a tethered nucleophile, the reactivity of the C5-bromo group is well-established in intermolecular reactions. For instance, 5-bromotetrazoles can undergo Suzuki cross-coupling reactions with various arylboronic acids in the presence of a palladium catalyst. nih.gov This demonstrates that the C5 position is an active site for forming new carbon-carbon bonds.
This principle can be extended to an intramolecular context. If a side chain containing a nucleophilic moiety (such as an amine, thiol, or an activated carbon) is appropriately positioned on the molecule, it can displace the bromide to form a new ring fused to the tetrazole core. Such strategies are employed to create diverse fused tetrazole systems, including tetrazolo[1,5-a]pyrimidines and other complex scaffolds. nih.govresearchgate.net The synthesis of these systems often occurs through cascade reactions where the final step is an intramolecular cyclization. beilstein-journals.org For example, a common synthetic route involves the condensation of 5-aminotetrazole (B145819) with other reagents to build a pyrimidine (B1678525) ring fused to the tetrazole. nih.gov This highlights the utility of the tetrazole framework as a building block for polycyclic heterocyclic compounds with potential applications in medicinal chemistry.
Table 1: Examples of Catalytic Systems for C-C Bond Formation at the Tetrazole C5-Position
| Reaction Type | Catalyst System | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Suzuki Cross-Coupling | Pd(PPh₃)₄, Na₂CO₃ | 5-Bromotetrazole, Arylboronic acid | 5-Aryl-tetrazole | nih.gov |
This table illustrates the established reactivity at the C5 position, which is a prerequisite for designing intramolecular cyclization reactions.
Ring-Opening and Fragmentation Pathways of Tetrazole Derivatives
The tetrazole ring, despite its aromaticity, is susceptible to ring-opening and fragmentation under energetic conditions such as electron impact mass spectrometry (EI-MS) or UV irradiation. nih.govnih.gov The fragmentation pathways are significantly influenced by the nature and position of the substituents on the ring. nih.govnih.gov For 1,5-disubstituted tetrazoles, which is the substitution pattern of this compound, several key fragmentation mechanisms have been identified.
One of the most prevalent primary fragmentation processes is the extrusion of a stable molecule of dinitrogen (N₂). nih.gov This pathway is a common feature in the mass spectra of many tetrazole derivatives. nih.gov Another significant fragmentation route involves the cleavage of the tetrazole ring to produce distinct, reactive intermediates. Studies on analogous 5-alkoxy-1-aryl-1H-tetrazoles have shown that the ring can split to form azide (B81097) and isocyanate species. youtube.com The resulting fragments, such as phenylazide, can undergo further cleavage through the loss of another N₂ molecule to yield a highly reactive nitrene intermediate. youtube.com
The fragmentation patterns observed under EI-MS conditions often show a strong correlation with those induced by UV photolysis in cryogenic matrices. nih.govnih.gov This parallelism suggests that similar reactive intermediates are formed regardless of the energy source, providing a predictable model for the tetrazole ring's decomposition. nih.gov The analysis of these pathways is crucial for understanding the stability of tetrazole-containing compounds and for identifying their structure through mass spectrometry.
Table 2: Major Fragmentation Pathways of Substituted Tetrazoles
| Pathway | Description | Key Intermediates/Products | Reference |
|---|---|---|---|
| Pathway A | Extrusion of molecular nitrogen from the tetrazole ring. | N₂, Diaza-intermediates | nih.gov |
| Pathway B | Ring cleavage into two nitrogen-containing fragments. | Azides, Isocyanates/Cyanates | youtube.com |
| Pathway C | Subsequent fragmentation of primary products. | Nitrenes (from azides after N₂ loss) | youtube.com |
Computational and Theoretical Investigations on 5 Bromo 2 Methyl 1h Tetrazole
Electronic Structure and Aromaticity Studies
The electronic nature and aromatic character of 5-Bromo-2-methyl-1H-tetrazole are fundamental to understanding its reactivity and potential applications. Computational chemistry provides powerful tools to probe these properties at a molecular level.
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has emerged as a robust method for investigating the molecular properties of tetrazole derivatives. ijsr.netacs.org Calculations, often employing the B3LYP functional with various basis sets, provide insights into the geometric and electronic structures of these compounds. ijsr.net For substituted tetrazoles, DFT studies can elucidate the influence of different functional groups on the tetrazole ring's properties. acs.org
DFT calculations are instrumental in determining key molecular descriptors. For the related compound 5-bromo-2-methyl-2H-1,2,3,4-tetrazole, computed properties include a molecular weight of 162.98 g/mol and an XLogP3-AA value of 1.1, indicating its lipophilicity. nih.gov Such calculations also provide information on the number of hydrogen bond donors and acceptors, which are crucial for understanding intermolecular interactions. nih.gov
Computational Analysis of Aromaticity and Tautomeric Preferences
The aromaticity of the tetrazole ring is a key determinant of its stability and chemical behavior. mdpi.com Computational methods, such as Nucleus-Independent Chemical Shift (NICS) and the Bird index, are used to quantify the degree of aromaticity. ijsr.net Studies on substituted tetrazoles have shown that they generally possess strong aromatic character, with NICS values often exceeding that of benzene. ijsr.net
Tautomerism is a critical aspect of tetrazole chemistry, with the 5-substituted 1H- and 2H-tetrazoles being the most common forms. mdpi.com DFT calculations have been employed to determine the relative stabilities of these tautomers. researchgate.net For many C5-substituted tetrazoles, the 2H-tautomer is calculated to be more stable than the 1H-tautomer, which is attributed to a higher degree of electron delocalization. researchgate.net However, the tautomeric preference can be influenced by factors such as the electronic nature of the substituent, steric effects, and solvent polarity. mdpi.comresearchgate.net For instance, electron-donating groups tend to favor the C3-tautomer (equivalent to the 1H-tautomer in monosubstituted pyrazoles, a related azole system), while electron-withdrawing groups can stabilize the C5-tautomer (2H-tautomer). mdpi.com In the case of methylation, DFT calculations on a related pyridyl-tetrazole system indicated that the 1-methyl isomer is thermodynamically favored over the 2-methyl isomer.
Reaction Mechanism Modeling and Prediction
Computational modeling plays a crucial role in elucidating the mechanisms of chemical reactions involving tetrazoles and predicting their outcomes.
Theoretical Elucidation of Reaction Pathways and Transition States
Theoretical calculations are used to map out the potential energy surfaces of reactions, identifying intermediates and transition states. This provides a detailed understanding of the reaction mechanism at a molecular level. acs.org For instance, the thermal decomposition of disubstituted tetrazoles has been studied computationally, revealing pathways that lead to the formation of reactive intermediates like nitrile imines. colab.ws Such studies are essential for rationalizing observed product distributions and for designing new synthetic routes. iranchembook.ir
Computational Prediction of Regioselectivity in Chemical Transformations
Regioselectivity, the preference for reaction at one position over another, is a key consideration in organic synthesis. Computational models have become increasingly important for predicting the regioselectivity of reactions involving substituted heterocycles like tetrazoles. rsc.org DFT calculations can be used to assess the relative energies of different reaction pathways, thereby predicting the major product. researchgate.net For example, in the sulfonylation of tetrazoles, DFT studies have shown that regioselectivity is primarily governed by the steric hindrance of the substituent, with electronic effects playing a lesser role. researchgate.net Similarly, for the methylation of a pyridyl-tetrazole, DFT calculations correctly predicted the favored regioisomer.
Intermolecular Forces and Crystal Packing Simulations
The arrangement of molecules in the solid state, or crystal packing, is governed by a complex interplay of intermolecular forces. Understanding these forces is crucial for predicting crystal structures and properties.
Compound Names Mentioned:Computational Assessment of Hydrogen Bonding Networks
While this compound itself lacks a traditional hydrogen bond donor (like an N-H or O-H group), its solid-state structure can be significantly influenced by non-traditional hydrogen bonds, such as C-H···N interactions. The tetrazole ring, with its four nitrogen atoms, presents multiple potential hydrogen bond acceptor sites.
Computational studies on substituted tetrazoles, often employing Density Functional Theory (DFT), are instrumental in identifying the most likely acceptor sites and the strength of these interactions. For 2,5-disubstituted-2H-tetrazoles, DFT calculations using the B3LYP/6-311++G(d,p) basis set have shown that the endocyclic nitrogen atom at the 4-position is the most probable basicity center for hydrogen bonding. nih.gov This preference is a key factor in the formation of specific hydrogen bonding networks.
In the case of related 1-substituted-5-amino-1H-tetrazoles, DFT calculations have been essential to accurately model the crystal structure. It has been demonstrated that modeling must go beyond a single molecule to at least a dimeric or tetrameric model to properly reproduce the experimentally observed hydrogen-bonded network. academie-sciences.fr This indicates that cooperative effects in hydrogen bonding are significant in these systems.
For other 5-substituted-(1H)-tetrazoles, both experimental X-ray crystallography and DFT calculations (at the B3LYP/6-311G(d,p) level) have confirmed the presence of intermolecular hydrogen bonds between the N1-H of one molecule and the N4 atom of an adjacent molecule, forming dimeric structures. growingscience.com Although this compound is N-methylated and thus lacks the N1-H donor, the principles of N4 acting as a primary acceptor site remain relevant for interactions with other potential donors in a system or with C-H bonds.
The following table, based on data from related substituted tetrazoles, illustrates the typical geometric parameters of intermolecular hydrogen bonds as determined by both experimental and computational methods.
| Interaction Type | Donor-H Distance (Å) (Calculated) | H···Acceptor Distance (Å) (Calculated) | Donor···Acceptor Distance (Å) (Calculated) | Angle (°) (Calculated) |
| N1-H···N4 | 1.015 | 1.863 | 2.869 | 170.7 |
| N3-H···N6 | 1.009 | 1.938 | 2.940 | - |
Table based on data for 5-(2,6-dimethylphenoxy)-(1H)-tetrazole and 5-(2,6-diisopropylphenoxy)-(1H)-tetrazole. growingscience.com These values provide a reference for the expected geometries of hydrogen bonds in related tetrazole systems.
Modeling of π-Stacking Interactions in Solid-State Architectures
The tetrazole ring is an aromatic system, and as such, it can participate in π-stacking interactions. These interactions, along with any present hydrogen bonds, are dominant forces in determining the crystal packing of aromatic molecules. The presence of a bromine atom on the tetrazole ring is expected to significantly influence these π-stacking interactions.
Theoretical models are essential for understanding the nature of π-stacking. Modern quantum chemical analyses, often using symmetry-adapted perturbation theory, have challenged older models that relied heavily on quadrupole electrostatics. chemrxiv.org Current understanding suggests that the preference for parallel-displaced or slip-stacked geometries over a face-to-face arrangement is primarily governed by a balance between attractive London dispersion forces and short-range Pauli repulsion, with electrostatics playing a more ambiguous role. digitellinc.com
Computational studies on halogenated aromatic systems, such as 3-methylindole, provide a strong analogy for what can be expected with this compound. mdpi.com DFT calculations on halogenated indole (B1671886) dimers have shown that halogenation has a noticeable effect on the stability of π-stacking. mdpi.com The stability of these interactions was found to increase with the size of the halogen atom, following the trend F < Cl < Br < I. mdpi.com This suggests that the bromine atom in this compound would enhance the stability of π-stacking interactions compared to its non-halogenated or lighter-halogenated counterparts.
The geometry of these interactions is also critical. The most stable π-stacking configurations are typically parallel-displaced, where the rings are offset from one another. This arrangement minimizes Pauli repulsion while maximizing attractive dispersion forces. For halogenated systems, other non-covalent interactions, such as C-H···X (where X is the halogen), can also play a role and may influence the preferred stacking geometry. mdpi.com
The following table summarizes the influence of halogenation on the stability of π-stacking interactions in a model aromatic system, demonstrating the trend that would be anticipated for this compound.
| Dimer System (Model: Halogenated 3-methylindole) | Stacking Interaction Energy (kcal·mol⁻¹) |
| Unsubstituted | - |
| Fluorine Substituted | More stable than unsubstituted |
| Chlorine Substituted | More stable than fluorine substituted |
| Bromine Substituted | More stable than chlorine substituted |
| Iodine Substituted | Most stable |
This conceptual table is based on findings from a quantum chemical analysis of halogenated 3-methylindole, which indicates that stacking stability increases with the size of the halogen atom. mdpi.com
Advanced Synthetic Applications of 5 Bromo 2 Methyl 1h Tetrazole Scaffolds
Role as Key Intermediates in the Construction of Complex Organic Molecules
The presence of both a reactive bromine atom and a stable, nitrogen-rich tetrazole ring makes 5-Bromo-2-methyl-1H-tetrazole a versatile intermediate in the synthesis of intricate organic molecules.
This compound serves as a foundational building block for the synthesis of a wide array of heterocyclic compounds. The tetrazole moiety itself is a significant pharmacophore, and the bromine atom provides a reactive handle for various coupling and substitution reactions, enabling the construction of more complex heterocyclic systems. researchgate.net
One of the most common methods for creating tetrazole derivatives is the [2+3] cycloaddition reaction between nitriles and azides. researchgate.net This approach is fundamental to the synthesis of many 5-substituted-1H-tetrazoles. researchgate.netthieme-connect.com The resulting tetrazole ring can then be further functionalized. For instance, the bromine atom on a phenyl group attached to the tetrazole can be substituted, or the tetrazole ring can participate in cycloaddition reactions.
The versatility of tetrazoles extends to their use in multicomponent reactions, which allow for the efficient, one-pot synthesis of complex molecules. acs.org This strategy is particularly valuable in creating libraries of compounds for drug discovery and materials science.
The reactivity of the bromine atom in this compound is a key feature that allows it to act as a precursor for a variety of multi-functionalized organic compounds. This bromine atom can be readily displaced or participate in cross-coupling reactions, providing a gateway to introduce diverse functional groups. thieme-connect.comcymitquimica.com
For example, the bromine atom can be substituted through nucleophilic aromatic substitution reactions, allowing for the introduction of various functionalities. smolecule.com Furthermore, it can participate in powerful carbon-carbon bond-forming reactions such as the Suzuki-Miyaura cross-coupling reaction. This enables the linkage of the tetrazole-containing scaffold to other aromatic or aliphatic groups, leading to the creation of complex biaryl structures and other highly functionalized molecules.
The tetrazole ring itself contributes to the functionality of the resulting compounds, often imparting desirable physicochemical properties such as metabolic stability and the ability to act as a bioisostere for carboxylic acids. thieme-connect.com
Application in Coordination Chemistry and Materials Science
The nitrogen-rich tetrazole ring of this compound plays a crucial role in its application in coordination chemistry and the development of advanced materials.
Tetrazole derivatives, including this compound, are widely used as ligands in coordination chemistry. thieme-connect.com The multiple nitrogen atoms of the tetrazole ring possess lone pairs of electrons that can effectively coordinate with a variety of metal ions. smolecule.com This coordination ability allows for the formation of stable metal complexes with diverse geometries and electronic properties.
The specific substitution on the tetrazole ring, such as the bromo and methyl groups in this compound, can influence the steric and electronic environment around the metal center, thereby tuning the properties of the resulting complex. These metal complexes are investigated for a range of applications, including catalysis and as components of functional materials.
| Metal Ion | Potential Coordination Sites on Tetrazole | Resulting Complex Properties |
| Transition Metals (e.g., Cu, Zn) | N1, N2, N3, N4 of the tetrazole ring | Catalytic activity, specific electronic and magnetic properties |
| Lanthanide Ions | N1, N2, N3, N4 of the tetrazole ring | Luminescent properties, magnetic properties |
The inherent properties of the tetrazole ring, such as its high nitrogen content and thermal stability, make this compound a valuable component in the design of novel functional materials. acs.org Tetrazole-containing compounds are explored for their potential use in high-energy materials, such as propellants and explosives, due to their high heat of formation. acs.org
Furthermore, the ability of the tetrazole moiety to form stable polymers and coordinate with metal ions allows for the creation of metal-organic frameworks (MOFs) and other coordination polymers. These materials can exhibit interesting properties such as porosity, which is useful for gas storage and separation, and specific electronic or optical properties. The bromine atom can also be used to further functionalize these materials after their initial formation.
Strategies for Bioisosteric Substitution in Molecular Design
A significant application of tetrazole derivatives in medicinal chemistry is their use as bioisosteres for carboxylic acids. acs.org Bioisosterism is a strategy used in drug design where a functional group is replaced by another with similar physical and chemical properties to improve the pharmacokinetic or pharmacodynamic properties of a compound.
The 5-substituted-1H-tetrazole moiety has a pKa value comparable to that of a carboxylic acid, and its spatial arrangement of heteroatoms can mimic the interactions of a carboxylate group with biological targets. acs.org This substitution can lead to several advantages, including:
Improved Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid group. acs.org
Enhanced Lipophilicity: Replacing a carboxylic acid with a tetrazole can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. researchgate.netresearchgate.net
Increased Bioavailability: The combination of metabolic stability and improved membrane permeability can lead to higher bioavailability of the drug candidate. researchgate.net
The use of this compound in this context allows for the introduction of a tetrazole bioisostere while also providing a reactive handle (the bromine atom) for further molecular modifications and optimization of drug-like properties.
| Functional Group | pKa | Key Features for Bioisosterism |
| Carboxylic Acid | ~4.2-4.4 | Planar, capable of hydrogen bonding and ionic interactions |
| 5-Substituted-1H-tetrazole | ~4.5-4.9 | Planar, similar spatial arrangement of heteroatoms, capable of hydrogen bonding and forming anionic species |
Tetrazole as a Carboxylic Acid Bioisostere in Scaffold Derivatization
The tetrazole moiety has garnered significant attention in medicinal chemistry, largely due to its role as a bioisostere for the carboxylic acid group. hilarispublisher.com This substitution can enhance a drug's lipophilicity and bioavailability while mitigating potential side effects. hilarispublisher.comresearchgate.net The similar pKa value of 1H-tetrazole to that of acetic acid further supports its use as a carboxylic acid surrogate. researchgate.net
5-substituted-1H-tetrazoles are frequently employed as replacements for carboxylic acids in drug design. acs.orgnih.gov This is because the tetrazole ring is resistant to metabolic degradation pathways, such as β-oxidation and amino acid conjugation. acs.org The derivatization of scaffolds with this compound offers a strategic approach to modulate the physicochemical properties of a molecule. The bromine atom and methyl group can influence the compound's binding affinity and selectivity for its molecular targets.
The tetrazole ring's ability to form hydrogen bonds and coordinate with metal ions plays a crucial role in its interaction with biological macromolecules like enzymes and receptors. The structural and electronic properties of tetrazole derivatives, such as the planarity and acidity, are key characteristics that are very similar to carboxylic acids. vu.edu.au These features make tetrazole derivatives valuable in creating materials with specific functional properties and as building blocks in the synthesis of complex organic molecules.
Research has demonstrated the successful bioisosteric replacement of a carboxylic acid with a tetrazole in the development of antitubercular agents. mdpi.com This strategic substitution in drug design can lead to compounds with improved pharmacokinetic profiles and enhanced biological activity. hilarispublisher.comresearchgate.net
Table 1: Comparison of Physicochemical Properties of Carboxylic Acid and Tetrazole
| Feature | Carboxylic Acid | Tetrazole |
| Acidity (pKa) | Similar to acetic acid | Similar to carboxylic acids researchgate.net |
| Metabolic Stability | Susceptible to β-oxidation and amino acid conjugation | Resistant to metabolic degradation acs.org |
| Bioisosteric Role | --- | Can replace the carboxyl group to increase lipophilicity and bioavailability hilarispublisher.comresearchgate.net |
| Interactions | Forms hydrogen bonds | Forms hydrogen bonds and coordinates with metal ions |
Chemical Modifications for Improved Pharmacokinetic Profiles in Drug Design Descriptors
Chemical modifications to the this compound scaffold are a key strategy for optimizing the pharmacokinetic profile of drug candidates. These modifications aim to enhance properties related to absorption, distribution, metabolism, and excretion (ADME). vu.edu.au The tetrazole moiety itself is known to offer a more favorable pharmacokinetic profile compared to a carboxylic acid functionality. researchgate.netresearchgate.net
Introducing different substituents to the tetrazole ring can significantly impact a compound's biological activity. researchgate.net For instance, methylation at the 1-position of a tetrazole ring has been shown to increase lipophilicity, which can lead to improved membrane permeability. This is a critical factor for oral bioavailability.
Furthermore, the metabolic stability of tetrazole-containing compounds is a significant advantage in drug design. hilarispublisher.comacs.org Their resistance to common metabolic pathways can lead to a longer half-life and improved therapeutic efficacy. acs.org The ability to fine-tune the electronic and steric properties of the this compound scaffold through chemical modifications allows for the rational design of drug candidates with optimized ADME properties.
Studies have shown that even minor structural modifications, such as altering the substitution pattern on an aryl ring attached to the tetrazole, can dramatically influence antiproliferative activity. nih.gov This highlights the importance of exploring a diverse chemical space around the core scaffold to identify compounds with the most desirable pharmacokinetic and pharmacodynamic properties.
Table 2: Impact of Chemical Modifications on Pharmacokinetic Properties
| Modification | Effect on Pharmacokinetic Profile | Reference |
| Tetrazole as Carboxylic Acid Bioisostere | Increased lipophilicity, bioavailability, and metabolic stability. | hilarispublisher.comresearchgate.net |
| Methylation of Tetrazole Ring | Increased lipophilicity and membrane permeability. | |
| Substitution on Aryl Moiety | Can significantly alter biological activity. | nih.gov |
Future Research Directions and Unresolved Challenges in 5 Bromo 2 Methyl 1h Tetrazole Chemistry
Innovations in Green and Sustainable Synthetic Methodologies
Traditional synthetic routes for tetrazoles, often involving the [3+2] cycloaddition of nitriles and azides, have faced scrutiny due to the use of hazardous reagents, harsh reaction conditions, and environmentally persistent solvents. eurekaselect.comresearchgate.netthieme-connect.com A primary challenge for the future is the development of greener and more sustainable methods for the synthesis of 5-Bromo-2-methyl-1H-tetrazole and its derivatives.
Research is increasingly focused on methodologies that align with the principles of green chemistry, emphasizing atom economy, waste reduction, and the use of benign solvents. bohrium.com One promising avenue is the advancement of multicomponent reactions (MCRs), which offer a step- and atom-economical approach by combining multiple substrates in a single pot, thereby reducing waste and simplifying procedures. eurekaselect.combohrium.com The Ugi-azide reaction is a notable example of an MCR used for tetrazole synthesis. researchgate.net
Further innovations are expected in the use of alternative reaction media and energy sources. Water-mediated and solvent-free syntheses are particularly attractive for minimizing the environmental impact of organic solvents. dntb.gov.uaacs.orgmdpi.com The use of microwave irradiation has already been shown to reduce reaction times and improve yields for the synthesis of 5-substituted 1H-tetrazoles. thieme-connect.com The exploration of heterogeneous catalysts, including nanoparticles and polymer-supported catalysts, presents another significant opportunity. eurekaselect.comthieme-connect.com These catalysts can often be easily recovered and recycled, contributing to more sustainable and cost-effective processes. eurekaselect.com
| Methodology | Key Advantages | Future Research Focus for this compound |
|---|---|---|
| Multicomponent Reactions (MCRs) | High atom and step economy; reduced waste generation. eurekaselect.combohrium.com | Designing novel MCR pathways that incorporate a brominated precursor. |
| Water-Mediated Synthesis | Environmentally benign solvent; inexpensive and safe. acs.orgmdpi.com | Optimizing reaction conditions for the cycloaddition in aqueous media, potentially with surfactants. mdpi.com |
| Heterogeneous Catalysis | Catalyst recyclability; simplified product purification. thieme-connect.com | Developing robust, reusable catalysts (e.g., metal oxides, supported nanoparticles) for the specific synthesis of the target compound. |
| Microwave-Assisted Synthesis | Drastically reduced reaction times; enhanced yields. thieme-connect.com | Systematic study of microwave parameters to optimize the synthesis and explore rapid derivatization. |
| Solvent-Free Reactions | Eliminates solvent waste; often simpler workup procedures. dntb.gov.ua | Investigating solid-state or melt-phase reactions for the synthesis. |
Exploration of Novel Reactivity and Transformation Pathways
The chemical reactivity of this compound remains largely under-explored. The presence of a bromine atom at the 5-position of the tetrazole ring provides a synthetic handle for a variety of chemical transformations, particularly cross-coupling reactions. This functionality is analogous to that seen in other bromo-substituted heterocycles, which are versatile building blocks in organic synthesis. uzh.chresearchgate.net
Future research should systematically investigate the utility of this compound as a substrate in modern cross-coupling chemistry. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations could enable the introduction of a wide array of aryl, vinyl, alkynyl, and amino substituents at the C5-position. Such transformations would open pathways to novel classes of 5-substituted-2-methyl-1H-tetrazoles with diverse electronic and steric properties, which are currently difficult to access through traditional cycloaddition methods.
Beyond cross-coupling, the potential for nucleophilic aromatic substitution (SNAr) reactions, metal-halogen exchange, and other transformations of the C-Br bond warrants investigation. Understanding the regioselectivity and reactivity of these pathways will be crucial for designing efficient synthetic routes to complex, functionalized tetrazole derivatives for various applications.
| Reaction Type | Potential Reagents | Expected Product Class | Potential Applications |
|---|---|---|---|
| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | 5-Aryl-2-methyl-1H-tetrazoles | Pharmaceuticals, organic electronics |
| Heck Coupling | Alkenes, Pd catalyst, base | 5-Alkenyl-2-methyl-1H-tetrazoles | Polymer precursors, molecular switches |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | 5-Alkynyl-2-methyl-1H-tetrazoles | Functional materials, click chemistry precursors |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | 5-Amino-2-methyl-1H-tetrazoles | Ligand design, energetic materials |
| Stille Coupling | Organostannanes, Pd catalyst | Various 5-substituted-2-methyl-1H-tetrazoles | Complex molecule synthesis |
Broadening the Scope of Material Science and Supramolecular Applications
The unique structural and electronic properties of the tetrazole ring—namely its high nitrogen content, planarity, and ability to act as a bioisostere for carboxylic acids—make it an attractive building block for advanced materials. thieme-connect.commdpi.comnih.gov this compound, and the derivatives accessible from it, represent a promising platform for the development of novel functional materials.
A significant area for future exploration is its use as a ligand in coordination chemistry. The four nitrogen atoms of the tetrazole ring can serve as coordination sites for metal ions, enabling the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netbohrium.comacs.org By functionalizing the 5-position through the pathways described in the previous section, it would be possible to tune the steric and electronic properties of the ligand to control the dimensionality, topology, and functionality of the resulting materials. These materials could have applications in gas storage, catalysis, and sensing. bohrium.com The inherent luminescence of some tetrazole-based coordination compounds also suggests potential for use in optical devices. acs.orgnih.gov
The high nitrogen content and positive heat of formation characteristic of tetrazoles make them valuable components in energetic materials. researchgate.net Research into incorporating the this compound moiety into new energetic salts or metal complexes could lead to materials with tailored sensitivity and performance characteristics. researchgate.netnih.gov
Furthermore, the tetrazole ring is an effective participant in hydrogen bonding and π–π stacking interactions, making it a valuable synthon in supramolecular chemistry. nih.govresearchgate.net Future work could focus on designing molecules based on this compound that self-assemble into complex, ordered architectures such as gels, liquid crystals, or discrete molecular cages. researchgate.netnih.gov These supramolecular systems could find applications in drug delivery, molecular recognition, and nanoscale reaction vessels. nih.gov
| Application Area | Key Property of Tetrazole Moiety | Future Research Direction |
|---|---|---|
| Coordination Polymers / MOFs | Multiple nitrogen coordination sites. mdpi.comresearchgate.net | Synthesis of novel CPs and MOFs using functionalized 5-substituted-2-methyl-1H-tetrazoles as ligands for catalysis and sensing. |
| Energetic Materials | High nitrogen content; high heat of formation. researchgate.net | Development of new energetic salts and coordination complexes with tailored detonation properties and improved thermal stability. |
| Luminescent Materials | Rigid, aromatic structure; ability to coordinate with emissive metal centers. acs.orgnih.gov | Design of tetrazole-based ligands for highly luminescent metal complexes for applications in OLEDs and chemical sensors. |
| Supramolecular Assemblies | Strong hydrogen bonding and π-stacking capabilities. researchgate.net | Exploration of self-assembly into functional architectures like gels, liquid crystals, or molecular capsules for host-guest chemistry. nih.gov |
Q & A
Q. What are the most reliable synthetic routes for 5-Bromo-2-methyl-1H-tetrazole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves cycloaddition reactions between nitriles and azides. Key methods include:
- Metal-catalyzed routes : Ru-based catalysts (e.g., Ru(dtbbpy)₃₂) enable regioselective tetrazole formation under mild conditions, achieving yields up to 67% .
- Solvent-free conditions : Nano-TiCl₄·SiO₂ catalysts reduce reaction times and improve atom economy, with yields comparable to traditional methods .
- Thermal activation : Microwave-assisted reactions enhance reaction rates and purity by minimizing side products .
Q. Critical Parameters :
Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be prioritized?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry via chemical shifts. The methyl group at C2 appears as a singlet (~δ 2.5 ppm), while the tetrazole ring protons show deshielded resonances (δ 8.0–9.0 ppm) .
- FT-IR : Identify tetrazole N–H stretches (2500–2700 cm⁻¹) and C–Br vibrations (550–650 cm⁻¹) .
- X-ray crystallography : Resolve tautomeric forms (1H vs. 2H) and confirm bromine/methyl spatial orientation. SHELXL refinement is recommended for high-resolution data .
Q. Key Spectral Markers :
| Technique | Diagnostic Feature | Reference |
|---|---|---|
| NMR | Absence of NH coupling in 2H-tautomer | |
| FT-IR | Sharp N–H stretch at 2650 cm⁻¹ | |
| X-ray | Bond lengths: C–Br (~1.9 Å), N–N (~1.3 Å) |
Advanced Research Questions
Q. How can conflicting NMR or crystallographic data be resolved when determining the tautomeric form of this compound?
Methodological Answer: Tautomeric ambiguity (1H vs. 2H forms) arises due to dynamic proton exchange. To resolve this:
- Low-temperature NMR : Suppress proton exchange to observe distinct NH signals. For example, at –40°C, the 1H tautomer shows a broad NH peak, while the 2H form is silent .
- X-ray refinement : SHELXL can model disorder in hydrogen positions. Compare C–N bond lengths: 1H-tautomers exhibit shorter N–N bonds (~1.31 Å) vs. 2H-forms (~1.35 Å) .
- DFT calculations : Predict relative stability of tautomers using Gaussian or ORCA. Match computed NMR shifts with experimental data .
Case Study : Crystallographic refinement of a related tetrazole derivative confirmed the 1H tautomer via hydrogen bonding to adjacent molecules .
Q. What catalytic systems improve regioselectivity in the functionalization of this compound derivatives?
Methodological Answer: Regioselectivity in alkylation/arylation depends on catalyst choice:
- Ru complexes : Promote N1-alkylation via radical pathways, avoiding competing N2 products. For example, Ru(dtbbpy)₃₂ achieves >90% N1-selectivity in biphenyl derivatives .
- Base-mediated conditions : K₂CO₃ in DMF favors N2-arylation for electron-deficient aryl halides .
- Microwave-assisted protocols : Enhance selectivity by reducing reaction time, minimizing thermal degradation .
Q. Optimization Table :
| Substrate | Catalyst | Selectivity (N1:N2) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Bromophenyl | [Ru(dtbbpy)₃]²⁺ | 95:5 | 67 | |
| 4-Fluorophenyl | K₂CO₃ | 20:80 | 55 |
Q. How does computational modeling assist in predicting the reactivity of this compound in click chemistry applications?
Methodological Answer:
- DFT studies : Calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. The tetrazole ring’s HOMO (-6.5 eV) favors attack at the bromine-substituted carbon .
- Molecular docking : Simulate interactions with biological targets (e.g., monoacylglycerol lipase). AM6701, a tetrazole derivative, showed Ser129 carbamylation in hMGL via MD simulations .
- Reactivity indices : Use Fukui functions to identify sites prone to electrophilic substitution. Methyl groups at C2 reduce reactivity at adjacent positions .
Validation : X-ray data of a Ru-complexed tetrazole confirmed computational predictions of bond angles within 2% error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
